Benzyl (2-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)carbamate

Description

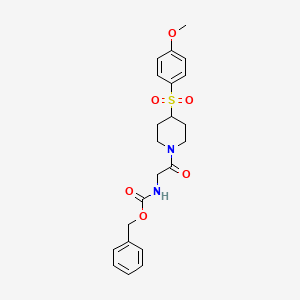

Benzyl (2-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)carbamate is a synthetic organic compound characterized by a piperidine core substituted with a 4-methoxyphenyl sulfonyl group and a carbamate-linked benzyl moiety. The sulfonylpiperidine scaffold is a critical structural feature, often associated with bioactivity in receptor binding or enzyme inhibition, as seen in related compounds such as the CB2-selective bis-sulfone Sch225336 . The carbamate group enhances metabolic stability and modulates solubility, making it a common motif in medicinal chemistry for prodrug strategies or peptide mimetics .

Properties

IUPAC Name |

benzyl N-[2-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]-2-oxoethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O6S/c1-29-18-7-9-19(10-8-18)31(27,28)20-11-13-24(14-12-20)21(25)15-23-22(26)30-16-17-5-3-2-4-6-17/h2-10,20H,11-16H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYXMYYAJKPFHQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)CNC(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s known that piperidine derivatives, which this compound is a part of, have been found to inhibit the h1n1 influenza virus through specific hemagglutinin fusion peptide interaction. They have also been discovered as potential inhibitors of SARS-CoV2.

Mode of Action

Piperidine derivatives have been found to interact with their targets, such as the h1n1 influenza virus, through specific hemagglutinin fusion peptide interaction. This interaction can lead to the inhibition of the virus, preventing it from causing an infection.

Biological Activity

Benzyl (2-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)carbamate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a carbamate functional group linked to a piperidine moiety and a methoxy-substituted phenyl group. The structural complexity enhances its potential reactivity and biological profile, making it a candidate for various therapeutic applications.

1. Antimicrobial Activity

Research indicates that compounds with similar structures to benzyl carbamate derivatives exhibit significant antimicrobial properties. For instance, studies on related carbamates have shown efficacy against Mycobacterium tuberculosis, with some derivatives demonstrating minimum inhibitory concentrations (MIC) as low as 5 μg/mL .

2. Antitumor Activity

Carbamates often show promise in cancer therapy. Structural analogs of this compound have been evaluated for their cytotoxic effects on various cancer cell lines. For example, carbamate derivatives have demonstrated significant activity against colon carcinoma cells, indicating the potential of this compound in oncology .

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : Many carbamates act as enzyme inhibitors, affecting pathways crucial for microbial survival or cancer cell proliferation.

- Receptor Modulation : The compound may interact with specific receptors involved in cellular signaling pathways, leading to altered cellular responses.

Study 1: Antitubercular Activity

A study demonstrated that related benzyl carbamates exhibited potent antitubercular activity in vitro and in vivo. The compound's ability to inhibit the growth of Mycobacterium tuberculosis was assessed using established infection models, showing promising results that warrant further exploration .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| Benzyl Carbamate A | 5 | High |

| Benzyl Carbamate B | 10 | Moderate |

| Benzyl Carbamate C | 25 | Low |

Study 2: Anticancer Efficacy

In another investigation focusing on anticancer properties, benzyl derivatives were tested against various cancer cell lines. The results indicated that modifications to the phenolic ring significantly influenced cytotoxicity, with some derivatives achieving IC50 values lower than standard chemotherapeutic agents like doxorubicin .

Conclusion and Future Directions

This compound shows significant promise in the realms of antimicrobial and anticancer research. Its structural characteristics facilitate diverse interactions within biological systems, making it a potential lead compound for drug development.

Future research should focus on:

- Detailed Mechanistic Studies : Understanding the precise molecular interactions and pathways influenced by this compound.

- In Vivo Studies : Evaluating the pharmacokinetics and therapeutic efficacy in animal models.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Carbonic Anhydrase Inhibition

Recent studies have highlighted the role of carbamate derivatives, including benzyl carbamate, as inhibitors of carbonic anhydrases (CAs). These enzymes are crucial for various physiological processes, including acid-base balance and respiration. The structural evidence from X-ray crystallography indicates that benzyl carbamate can effectively coordinate with the catalytic zinc ion in CAs, mimicking bicarbonate binding. This characteristic positions it as a potential lead compound for developing new carbonic anhydrase inhibitors, which could have therapeutic implications in treating conditions like glaucoma and epilepsy .

1.2 Neuroprotective Properties

Benzyl derivatives have been investigated for their neuroprotective effects, particularly concerning acetylcholinesterase (AChE) inhibition. A study designed novel hybrid molecules incorporating benzyl piperidine structures, revealing their potential to inhibit AChE and butyrylcholinesterase (BChE). These compounds demonstrated significant antioxidant activity against oxidative stress in human neuroblastoma cells, suggesting their utility in treating neurodegenerative diseases such as Alzheimer's .

Pharmacological Insights

2.1 Opioid Receptor Affinity

Research into the pharmacological properties of benzyl carbamate analogues has shown promising results regarding their affinity for opioid receptors. Specific derivatives exhibited selective agonist activity at kappa (κ) and mu (μ) receptors, indicating potential applications in pain management and addiction treatment. The selectivity of these compounds could lead to the development of analgesics that minimize side effects associated with traditional opioids .

2.2 Chiral Auxiliary in Synthesis

Benzyl (2-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)carbamate has also been utilized as a chiral auxiliary in asymmetric synthesis. Its ability to influence the stereochemical outcomes of reactions makes it valuable in producing enantiomerically pure compounds for pharmaceutical applications .

Synthesis and Reaction Mechanisms

3.1 Condensation Reactions

The compound has been involved in various condensation reactions, notably with glyoxal under acidic conditions. Research demonstrated that these reactions could yield new derivatives with enhanced properties. The study identified optimal solvents for these reactions, contributing to a better understanding of the mechanistic pathways involved in synthesizing complex organic molecules from simple precursors .

Case Studies and Comparative Analysis

Comparison with Similar Compounds

Core Heterocycle Variations

- Piperidine vs. Piperazine :

The target compound’s piperidine ring is substituted with a sulfonyl group, whereas compound 14 () uses a piperazine ring. Piperazine derivatives often exhibit enhanced solubility and conformational flexibility but may reduce receptor binding specificity compared to piperidine-based structures . - Sulfonyl Group Placement :

The 4-methoxyphenyl sulfonyl group in the target compound is analogous to Sch225336 (), which also contains a bis-sulfonyl motif. This group is critical for CB2 receptor selectivity, suggesting the target compound may share similar receptor-binding properties .

Carbamate-Linked Side Chains

- Benzyl Carbamate vs. Fluorenylmethyl Carbamate :

The benzyl carbamate in the target compound contrasts with the (9H-fluoren-9-yl)methyl carbamate in compound VI (). Fluorenylmethyl groups are typically used in solid-phase peptide synthesis for temporary protection, whereas benzyl carbamates offer better stability in physiological conditions . - Amino Acid Conjugates: Compounds in and incorporate glycine, methionine, or phenylalanine residues into their carbamate side chains, enhancing interactions with enzymatic active sites (e.g., carbonic anhydrase inhibition in ) .

Receptor Targeting

- CB2 Selectivity :

Sch225336 () demonstrates CB2 receptor selectivity due to its bis-sulfonyl aromatic system. The target compound’s single sulfonyl group may reduce receptor affinity but could retain partial activity . - Antimalarial Potential: The imidazole-containing carbamate in shows antimalarial activity, highlighting the role of heterocyclic cores in parasitic targeting. The target compound’s piperidine-sulfonyl scaffold may lack similar efficacy unless paired with additional bioactive groups .

Enzyme Inhibition

- Carbonic Anhydrase (CA) Inhibition: Benzothiazole derivatives () with carbamate-linked amino acids exhibit CA inhibition (IC₅₀ values: 12–45 nM). The target compound’s absence of a heteroaromatic ring (e.g., benzothiazole) likely diminishes this activity .

- VAP-1 and CYP Modulation :

Piperidine-pyrimidine hybrids () show dual inhibition of vascular adhesion protein-1 (VAP-1) and cytochrome P450 enzymes. The target compound’s 4-methoxyphenyl group may confer similar CYP interaction risks .

Physicochemical Properties

*Estimated based on structural analogs.

Key Research Findings

- Structural Stability : Sulfonylpiperidine-carbamate hybrids (e.g., target compound) exhibit greater metabolic stability than ester-linked analogs, as seen in Sch225336’s pharmacokinetic profile .

- Activity Trade-offs: While amino acid-conjugated carbamates () show broader enzyme inhibition, they often suffer from poor bioavailability compared to simpler carbamates like the target compound .

Q & A

Q. What synthetic routes are commonly employed for the preparation of Benzyl (2-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)carbamate, and what key reaction conditions are required?

The synthesis typically involves multi-step protocols, including:

- Coupling reactions : Piperidine derivatives are functionalized with sulfonyl groups via nucleophilic substitution or palladium-catalyzed coupling. For example, sulfonylation of 4-substituted piperidine intermediates with 4-methoxyphenylsulfonyl chloride under anhydrous conditions .

- Carbamate formation : Reaction of the intermediate amine with benzyl chloroformate in the presence of a base (e.g., triethylamine) in dichloromethane .

- Purification : Column chromatography or recrystallization to isolate the final product. Yield optimization may require temperature control (0–25°C) and inert atmospheres .

Q. What analytical techniques are recommended for confirming the structural integrity and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : - and -NMR to verify substituent positions and stereochemistry. For example, the piperidine ring protons appear as distinct multiplets in δ 1.5–3.5 ppm, while the sulfonyl group’s aromatic protons resonate at δ 7.5–8.0 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .

Q. What safety precautions should be implemented when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents .

- Storage : Store in sealed containers under inert gas (N or Ar) at –20°C to prevent hydrolysis of the carbamate group .

Advanced Research Questions

Q. How can researchers optimize the coupling efficiency between the piperidine-sulfonyl moiety and the carbamate group during synthesis?

- Reagent stoichiometry : Use a 1.2–1.5 molar excess of the sulfonyl chloride to drive the reaction to completion .

- Catalytic systems : Explore Pd(OAc)/Xantphos for Buchwald-Hartwig couplings, which improve regioselectivity in heterocyclic systems .

- Continuous flow reactors : Enhance reaction control and reduce side products via automated systems with real-time monitoring .

Q. What strategies are effective in resolving discrepancies in NMR data interpretation for structural confirmation?

- 2D NMR techniques : Utilize HSQC and HMBC to assign overlapping proton signals (e.g., distinguishing piperidine CH groups from carbamate methylene protons) .

- Variable-temperature NMR : Resolve dynamic rotational isomers by analyzing spectra at –40°C to slow conformational exchange .

- Computational modeling : Compare experimental -NMR shifts with density functional theory (DFT)-predicted values for ambiguous carbons .

Q. How can the compound's stability under varying pH and temperature conditions be systematically evaluated to inform storage protocols?

- Forced degradation studies : Incubate the compound in buffers (pH 1–13) at 40°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts using LC-MS .

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures under nitrogen atmospheres .

- Light sensitivity tests : Expose to UV (254 nm) and visible light to assess photolytic stability .

Q. What methodologies are employed to assess the potential biological activity of this compound, given its structural features?

- In vitro assays : Screen for kinase inhibition (e.g., PI3K/mTOR pathways) using fluorescence-based ADP-Glo™ assays .

- Structural analogs : Compare activity with piperidine-sulfonyl derivatives reported in antiviral or antiproliferative studies (e.g., anti-HIV activity in ) .

- Molecular docking : Model interactions with target proteins (e.g., sulfonyl group binding to ATP pockets) using AutoDock Vina .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?

- Solubility screening : Test in DMSO, methanol, acetonitrile, and ethyl acetate at 25°C. Use dynamic light scattering (DLS) to detect aggregates .

- Co-solvent systems : Explore water-miscible solvents (e.g., PEG 400) for biological assays requiring aqueous solubility .

- Crystallography : Determine crystal packing via X-ray diffraction to explain preferential solubility trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.